molecular formula C18H15N3OS B2897894 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1904616-48-3

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2897894
M. Wt: 321.4
InChI Key: KASYNVIHIIIXFO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been the subject of scientific research in recent years. It is a potential drug candidate that has shown promising results in various studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-bromo-3'-cyano-biphenyl with 2-aminopyridine to form 2-(3'-cyano-biphenyl-2-ylamino)pyridine. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide.

Starting Materials
2-bromo-3'-cyano-biphenyl, 2-aminopyridine, 2-thiophenecarboxaldehyde

Reaction
Step 1: React 2-bromo-3'-cyano-biphenyl with 2-aminopyridine in the presence of a palladium catalyst to form 2-(3'-cyano-biphenyl-2-ylamino)pyridine., Step 2: React 2-(3'-cyano-biphenyl-2-ylamino)pyridine with 2-thiophenecarboxaldehyde in the presence of a base to form (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide.

Scientific Research Applications

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research has been in the field of cancer treatment. Studies have shown that (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide has anticancer properties and can inhibit the growth of cancer cells. Another area of research has been in the field of neuroscience. Studies have shown that (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide can modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Mechanism Of Action

The mechanism of action of (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, studies have shown that it can interact with certain proteins and enzymes, leading to the inhibition of cancer cell growth and modulation of neurotransmitter activity.

Biochemical And Physiological Effects

Studies have shown that (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide can have various biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In the brain, it can modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.

Advantages And Limitations For Lab Experiments

One advantage of (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is its potential as a drug candidate for the treatment of cancer and neurological disorders. However, there are also some limitations to using this compound in lab experiments. One limitation is its potential toxicity, which can affect the results of experiments. Another limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to study its potential side effects and toxicity in more detail. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs and compounds. Finally, there is potential for the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce its toxicity.

properties

IUPAC Name

(E)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-17(8-7-16-6-3-11-23-16)21-13-15-5-2-10-20-18(15)14-4-1-9-19-12-14/h1-12H,13H2,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASYNVIHIIIXFO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-({[2,3'-bipyridine]-3-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide

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